![molecular formula C16H30N2O5 B12108378 N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester](/img/structure/B12108378.png)
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an alanyl group and a glutamic acid moiety, both esterified with tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester typically involves the esterification of N-L-alanine and L-glutamic acid with tert-butyl chloroformate. The reaction is carried out under basic conditions to facilitate the formation of the ester bonds. The general steps are as follows:
Esterification: N-L-alanine and L-glutamic acid are reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Condensation: The resulting esters are then condensed under alkaline conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: L-alanine and L-glutamic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Compounds with substituted functional groups replacing the tert-butyl groups.
Scientific Research Applications
Synthesis and Properties
The synthesis of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester typically involves the reaction of L-glutamic acid derivatives with tert-butyl alcohol or similar reagents under controlled conditions. The resulting ester exhibits enhanced stability and solubility compared to its parent compounds, making it suitable for various applications in pharmaceutical formulations .
Biological Applications
2.1 Anticancer Activity
Recent studies have highlighted the potential of amino acid derivatives, including this compound, as therapeutic agents against cancer. Research indicates that compounds derived from glutamic acid can inhibit glutamine metabolism in cancer cells, a crucial pathway for tumor growth and survival. For instance, related compounds have shown efficacy comparable to established chemotherapeutics like tamoxifen in inhibiting breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) while sparing non-malignant cells . This selectivity is vital for reducing side effects associated with traditional cancer treatments.
2.2 Neuroprotective Effects
There is emerging evidence suggesting that glutamic acid derivatives may also possess neuroprotective properties. By modulating neurotransmitter release and synaptic plasticity, these compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological applications .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understanding how this compound behaves in biological systems. Preliminary data indicate favorable absorption profiles with moderate half-lives and tissue distribution patterns that suggest effective delivery to target sites such as tumors or neural tissues . Toxicological assessments are ongoing to ensure safety profiles before clinical applications can be pursued.
Case Studies
Mechanism of Action
The mechanism of action of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and modification. It may also interact with receptors or other proteins, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester
- L-Alanyl-L-glutamine
- N-(β-d-Deoxyfructos-1-yl)-L-glutamic Acid
Uniqueness
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester is unique due to its specific esterification with tert-butyl groups, which can influence its chemical stability and reactivity. This makes it distinct from other similar compounds that may have different ester groups or functional modifications .
Biological Activity
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester, also known as L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester, is a dipeptide derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C16H30N2O5 and molecular weight of 330.42 g/mol. Its synthesis and biological implications are explored in various studies, particularly regarding its immunomodulatory and metabolic effects.
- Molecular Formula : C16H30N2O5
- Molecular Weight : 330.42 g/mol
- CAS Number : 45272-19-3
- Synonyms : N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester, L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester
Immunomodulatory Effects
Research indicates that dipeptides like L-alanyl-L-glutamine play significant roles in the immune response. A study demonstrated that the addition of L-alanyl-L-glutamine significantly enhanced T-lymphocyte proliferation when stimulated with mitogens and alloantigens. The maximal effects were observed at a concentration of 2 mmol/L, which was comparable to glutamine alone . This suggests that this compound may similarly enhance immune responses through increased cytokine production.
Metabolic Effects
This compound is also implicated in metabolic processes. The compound has been studied for its influence on glucose metabolism and insulin sensitivity. In vitro studies suggest that it could act as a protective agent against metabolic disturbances, potentially benefiting conditions like Type 2 diabetes .
Case Study: Immune Response Modulation
A notable case study explored the effects of L-alanyl-L-glutamine on immune cell populations. The study reported that T-cell activation was significantly improved with the dipeptide compared to controls, indicating a possible therapeutic role in enhancing immune function in clinical settings such as total parenteral nutrition (TPN) .
Research Findings on Synthesis and Yield
Recent advancements in biocatalysis have improved the synthesis of related compounds like l-alanyl-l-glutamine. A novel yeast biocatalyst was developed, yielding approximately 80% productivity under optimized conditions (25 °C, pH 8.5). This method could be adapted for synthesizing this compound efficiently .
Summary of Biological Activities
Activity | Effect | Concentration |
---|---|---|
T-lymphocyte Proliferation | Enhanced immune response | 2 mmol/L |
Cytokine Production | Increased following treatment | Dose-dependent |
Glucose Metabolism | Potential protective effects | Not specified |
Properties
Molecular Formula |
C16H30N2O5 |
---|---|
Molecular Weight |
330.42 g/mol |
IUPAC Name |
ditert-butyl 2-(2-aminopropanoylamino)pentanedioate |
InChI |
InChI=1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20) |
InChI Key |
ASHMKWFZVCYOSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.